![molecular formula C39H30N4 B13401631 Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine is a complex organic compound known for its unique structural and electronic properties It features a central amine group bonded to three phenyl rings, each substituted with a pyridin-4-ylvinyl group
Preparation Methods
The synthesis of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-4-ylvinyl Intermediate: This step involves the reaction of pyridine with an appropriate vinylating agent under controlled conditions to form the pyridin-4-ylvinyl intermediate.
Coupling with Triphenylamine: The intermediate is then coupled with triphenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be studied for their electronic and catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying molecular recognition and binding interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: In the industrial sector, it is used in the development of advanced materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence the behavior of the materials it is incorporated into. In biological systems, it can bind to DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine can be compared with other similar compounds, such as:
Tris(4-(pyridin-4-yl)phenyl)amine: This compound lacks the vinyl group, which affects its electronic properties and reactivity.
Tris(4-(pyridin-3-yl)phenyl)amine: The position of the pyridine nitrogen affects the compound’s binding interactions and electronic characteristics.
Tris(4-(pyridin-2-yl)phenyl)amine: Similar to the previous compound, the position of the nitrogen plays a crucial role in its properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C39H30N4 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]-N,N-bis[4-[(E)-2-pyridin-4-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C39H30N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h1-30H/b4-1+,5-2+,6-3+ |
InChI Key |
SCEMSXFASXSUBP-GZDDRBCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6 |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


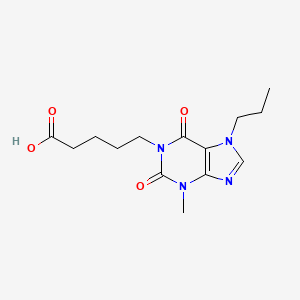
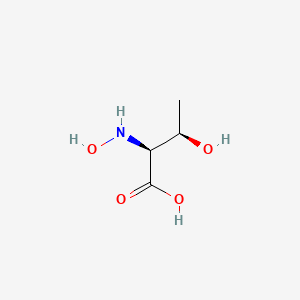
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
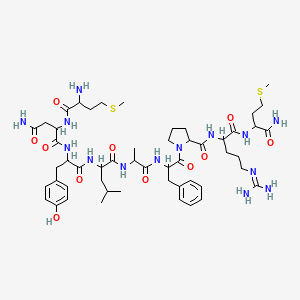

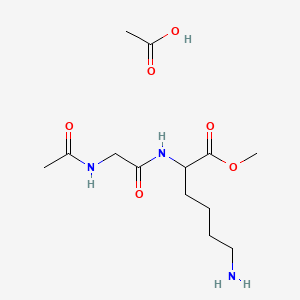
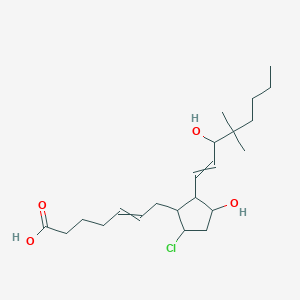
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
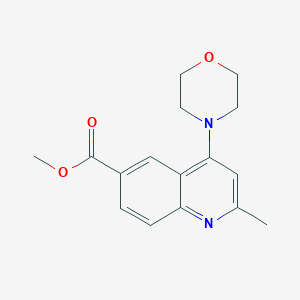
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
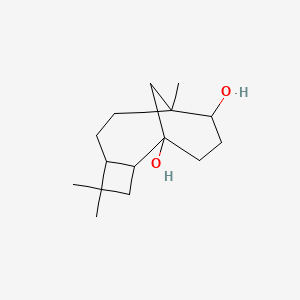
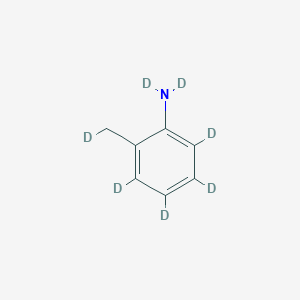
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
